![molecular formula C16H20N4O2S B5762945 2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B5762945.png)
2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide
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Overview
Description
2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide is a complex organic compound that features a benzimidazole core linked to a piperidine moiety through a sulfanylacetamide bridge. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide typically involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core The final step involves the formation of the sulfanylacetamide bridge, which can be achieved through the reaction of the benzimidazole derivative with a suitable thiol reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or nitro compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazole
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzimidazole and piperidine moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c17-14(21)11-23-16-18-12-6-2-3-7-13(12)20(16)10-15(22)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-11H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROINWJCCUBEWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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